

Cbz-Ser(tBu)-OMe: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester
Cat. No.:	B554289

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbonbenzyloxy-O-tert-butyl-L-serine methyl ester, commonly abbreviated as Cbz-Ser(tBu)-OMe, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis. Its unique combination of protecting groups—the benzyloxycarbonyl (Cbz or Z) group for the amine terminus, the tert-butyl (tBu) group for the serine hydroxyl side chain, and the methyl ester (-OMe) for the carboxyl terminus—offers strategic advantages in the controlled, stepwise assembly of peptide chains. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methods related to Cbz-Ser(tBu)-OMe, serving as a valuable resource for professionals in chemical research and drug development.

Chemical and Physical Properties

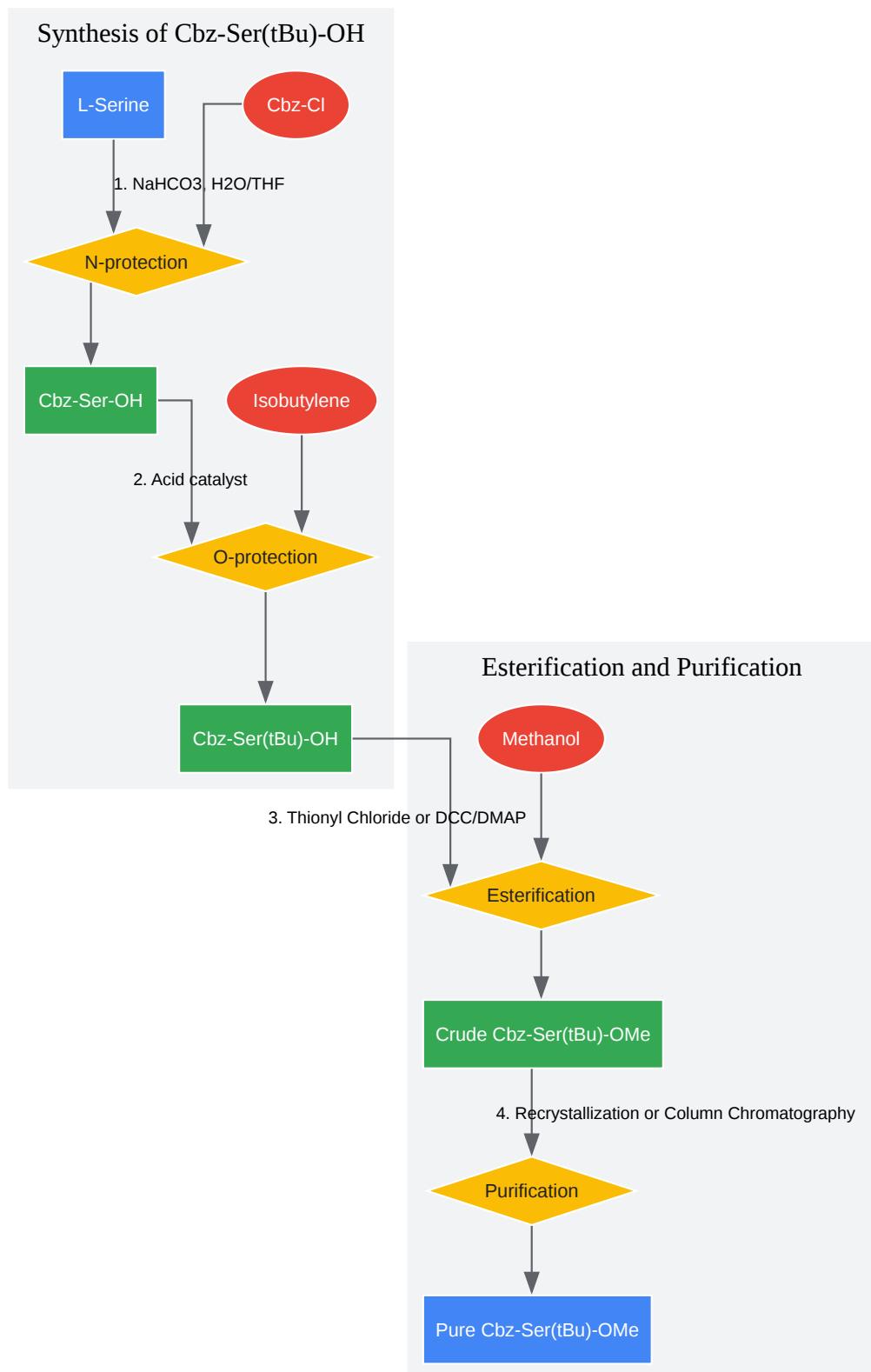
Cbz-Ser(tBu)-OMe is a white to off-white crystalline powder. The strategic placement of its protecting groups dictates its reactivity and solubility, making it a versatile building block in peptide chemistry. Below is a summary of its key chemical and physical properties.

Property	Value	Reference(s)
IUPAC Name	Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-(tert-butoxy)propanoate	
Synonyms	Z-Ser(tBu)-OMe, N-Cbz-O-tert-butyl-L-serine methyl ester	
CAS Number	1872-59-9	
Molecular Formula	C ₁₆ H ₂₃ NO ₅	
Molecular Weight	309.36 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.	[1]
Storage	Store in a cool, dry place, protected from light.	

Synthesis and Purification

The synthesis of Cbz-Ser(tBu)-OMe is a multi-step process that begins with the protection of the amino and hydroxyl groups of L-serine, followed by the esterification of the carboxylic acid.

Synthetic Workflow

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Caption: Synthetic workflow for Cbz-Ser(tBu)-OMe.

Experimental Protocols

1. Synthesis of N-Cbz-L-serine (Cbz-Ser-OH):

- Materials: L-Serine, sodium bicarbonate (NaHCO_3), benzyl chloroformate (Cbz-Cl), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
- Procedure:
 - Dissolve L-Serine in a 2:1 mixture of THF and water.
 - Add sodium bicarbonate to the solution.
 - Cool the mixture to 0 °C in an ice bath.
 - Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
 - Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
 - Dilute the reaction mixture with water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-Ser-OH.[2]

2. Synthesis of N-Cbz-O-tert-butyl-L-serine (Cbz-Ser(tBu)-OH):

- Materials: Cbz-Ser-OH, isobutylene, acid catalyst (e.g., sulfuric acid), dichloromethane (DCM).
- Procedure: A general method involves the acid-catalyzed addition of isobutylene to the hydroxyl group of Cbz-Ser-OH.[3] Note: Detailed experimental conditions for this specific substrate are not readily available in the searched literature.

3. Esterification to Cbz-Ser(tBu)-OMe:

- Materials: Cbz-Ser(tBu)-OH, methanol (MeOH), thionyl chloride (SOCl_2) or dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Procedure (using Thionyl Chloride):
 - Suspend Cbz-Ser(tBu)-OH in methanol.
 - Cool the suspension to 0 °C.
 - Add thionyl chloride dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Remove the solvent under reduced pressure.
 - The crude product can then be purified.[4][5]

4. Purification:

- Recrystallization: The crude Cbz-Ser(tBu)-OMe can be purified by recrystallization. A common solvent system for similar protected amino acid esters is ethyl acetate/hexane.[5]
- Column Chromatography: Alternatively, purification can be achieved by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[2]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to assess the enantiomeric purity of Cbz-Ser(tBu)-OMe.

- General Protocol for Protected Amino Acids:
 - Column: A protein-based chiral column, such as an Ovomucoid (OVM) column, can be effective for the direct separation of protected amino acids.[6]
 - Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient would need to be optimized.

- Detection: UV detection at a wavelength of 210-220 nm is commonly used for peptide bonds and protecting groups.
- Note: A specific, validated HPLC method for Cbz-Ser(tBu)-OMe is not detailed in the searched literature and would require method development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Based on the structure and data from similar compounds, the following proton chemical shifts (δ) are expected (in CDCl_3):
 - ~7.3 ppm (m, 5H, Ar-H of Cbz)
 - ~5.1 ppm (s, 2H, $-\text{CH}_2\text{-Ph}$ of Cbz)
 - ~5.3-5.8 ppm (d, 1H, NH)
 - ~4.4 ppm (m, 1H, $\alpha\text{-CH}$)
 - ~3.7 ppm (s, 3H, $-\text{OCH}_3$)
 - ~3.6-3.9 ppm (m, 2H, $\beta\text{-CH}_2$)
 - ~1.1 ppm (s, 9H, $-\text{C}(\text{CH}_3)_3$)
 - Note: These are predicted values and require experimental confirmation for precise chemical shifts and coupling constants.[\[7\]](#)
- ^{13}C NMR: The expected chemical shifts for the carbon atoms are:
 - ~171 ppm (C=O, ester)
 - ~156 ppm (C=O, carbamate)
 - ~136 ppm (Ar-C, quaternary)
 - ~128 ppm (Ar-CH)

- ~74 ppm ($\text{C}(\text{CH}_3)_3$)
- ~67 ppm (- $\text{CH}_2\text{-Ph}$)
- ~63 ppm ($\beta\text{-CH}_2$)
- ~55 ppm ($\alpha\text{-CH}$)
- ~52 ppm (- OCH_3)
- ~27 ppm (- $\text{C}(\text{CH}_3)_3$)
- Note: These are predicted values and require experimental confirmation.

Mass Spectrometry (MS):

- Expected Ionization: Electrospray ionization (ESI) is a suitable method for this molecule.
- Expected m/z Peaks:
 - $[\text{M}+\text{H}]^+$: 310.17
 - $[\text{M}+\text{Na}]^+$: 332.15
- Fragmentation Pattern: The fragmentation in MS/MS would likely involve the loss of the tert-butyl group (as isobutene, 56 Da), the methoxy group (31 Da), and cleavage of the Cbz group. A detailed experimental fragmentation pattern is not available in the searched literature.

Applications in Peptide Synthesis

Cbz-Ser(tBu)-OMe is primarily used as a building block in solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protecting groups allow for selective deprotection and chain elongation.

- N-terminus (Cbz): The Cbz group is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for Boc group removal. It is typically removed by catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$).[\[2\]](#)

- Side Chain (tBu): The tert-butyl ether is stable to a wide range of reaction conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of Boc-based SPPS.
- C-terminus (-OMe): The methyl ester protects the carboxylic acid from participating in unwanted coupling reactions. It can be saponified (hydrolyzed) under basic conditions to liberate the free carboxylic acid for further coupling.

This strategic combination of protecting groups provides chemists with the flexibility to incorporate serine into a peptide chain at various stages of the synthesis with minimal side reactions.

Conclusion

Cbz-Ser(tBu)-OMe is a well-established and valuable reagent in the field of peptide chemistry. Its defined chemical properties and the orthogonal nature of its protecting groups make it an indispensable tool for the synthesis of complex peptides. This guide provides a foundational understanding of its synthesis, purification, and analytical characterization, intended to support researchers and developers in its effective application. Further experimental work is recommended to establish detailed and validated analytical methods and to optimize synthetic and purification procedures for specific applications.

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